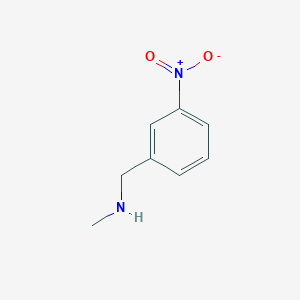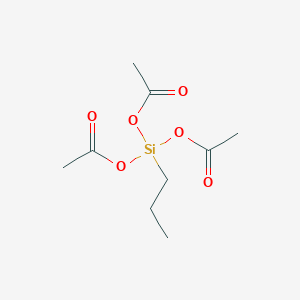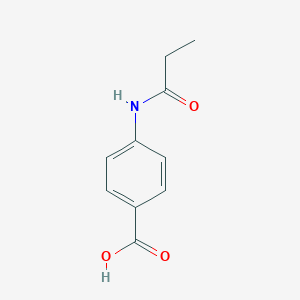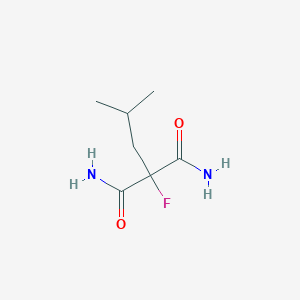
2-Méthoxy-dibenzosubérone
Vue d'ensemble
Description
2-Methoxy-dibenzosuberone is an organic compound with the molecular formula C16H14O2. It is a yellow solid with a molecular weight of 238.28 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to a dibenzosuberone core.
Applications De Recherche Scientifique
2-Methoxy-dibenzosuberone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of materials with specific optical and electronic properties.
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 418.2±45.0 °C and a density of 1.166±0.06 g/cm3 .
Cellular Effects
It is known that benzaldehydes, a class of compounds to which 2-Methoxy-dibenzosuberone belongs, have potent antifungal activity . They disrupt cellular antioxidation systems, effectively inhibiting fungal growth .
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems, which could suggest a potential mechanism of action for 2-Methoxy-dibenzosuberone .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 418.2±45.0 °C and a density of 1.166±0.06 g/cm3 , which could suggest its stability under certain conditions.
Metabolic Pathways
It is known that benzaldehydes, a class of compounds to which 2-Methoxy-dibenzosuberone belongs, can disrupt cellular antioxidation systems , which could suggest a potential involvement in certain metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-dibenzosuberone can be synthesized through several methods. One common synthetic route involves the intramolecular Friedel-Crafts acylation of 2-(2-methoxyphenyl)ethyl benzoic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid, at elevated temperatures (145-150°C) for approximately 50 minutes .
Industrial Production Methods: In industrial settings, the synthesis of 2-Methoxy-dibenzosuberone may involve the use of immobilized catalysts to improve efficiency and reduce waste. This approach not only enhances the yield but also makes the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-dibenzosuberone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Mécanisme D'action
The mechanism of action of 2-Methoxy-dibenzosuberone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Dibenzosuberone: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxybenzophenone: Similar structure but different reactivity due to the presence of a ketone group instead of the dibenzosuberone core.
Uniqueness: 2-Methoxy-dibenzosuberone is unique due to its specific structure, which combines the properties of both methoxy and dibenzosuberone groups. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Propriétés
IUPAC Name |
6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFQZKLQUBMUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201776 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-72-4 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene](/img/structure/B99370.png)





![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)




